molecular formula C9H13ClN2 B11812329 (S)-3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-aminehydrochloride

(S)-3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-aminehydrochloride

Cat. No.: B11812329
M. Wt: 184.66 g/mol
InChI Key: ALTPNOLRPVJZKJ-FVGYRXGTSA-N
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Description

(S)-3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-aminehydrochloride is a complex organic compound that belongs to the class of heterocyclic amines This compound is characterized by a cyclopenta[c]pyridine core structure, which is a fused bicyclic system containing both a pyridine and a cyclopentane ring

Preparation Methods

The synthesis of (S)-3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-aminehydrochloride can be achieved through various synthetic routes. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This reaction typically proceeds under mild conditions and yields the desired product with high efficiency.

In industrial settings, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and the use of aqueous micelles catalyzed by p-toluenesulfonic acid (PTSA) under ultrasonic irradiation have been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

(S)-3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-aminehydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

For example, the compound can undergo oxidation to form pyridine derivatives, which are important intermediates in the synthesis of various pharmaceuticals and agrochemicals

Scientific Research Applications

(S)-3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-aminehydrochloride has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules, including coordination polymers and heterocyclic compounds . Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

In biology and medicine, this compound has shown potential as a pharmacological agent. Its derivatives have been studied for their anti-inflammatory, antimicrobial, and anticancer activities . Additionally, it has been explored as a potential inhibitor for various enzymes and receptors, making it a promising candidate for drug development.

In industry, this compound is used in the production of corrosion inhibitors for steel alloys. Its ability to form protective films on metal surfaces helps prevent corrosion and extends the lifespan of industrial equipment .

Mechanism of Action

The mechanism of action of (S)-3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-aminehydrochloride involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . This inhibition can lead to various therapeutic effects, such as anti-inflammatory and anticancer activities.

The compound’s ability to interact with cellular receptors and modulate signaling pathways also contributes to its pharmacological effects. By influencing the expression and activity of key proteins involved in inflammation, cell proliferation, and apoptosis, this compound can exert significant biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

(7S)-3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine;hydrochloride

InChI

InChI=1S/C9H12N2.ClH/c1-6-4-7-2-3-9(10)8(7)5-11-6;/h4-5,9H,2-3,10H2,1H3;1H/t9-;/m0./s1

InChI Key

ALTPNOLRPVJZKJ-FVGYRXGTSA-N

Isomeric SMILES

CC1=CC2=C(C=N1)[C@H](CC2)N.Cl

Canonical SMILES

CC1=CC2=C(C=N1)C(CC2)N.Cl

Origin of Product

United States

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